molecular formula C6H6BF3N2O2 B1501850 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid CAS No. 1189126-37-1

2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid

Cat. No. B1501850
CAS RN: 1189126-37-1
M. Wt: 205.93 g/mol
InChI Key: RCGKLSKSKLWBON-UHFFFAOYSA-N
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Description

“2-Amino-3-(trifluoromethyl)benzoic acid” is a laboratory chemical . It’s used as an intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis (benzamides) .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is a topic of ongoing research .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-(trifluoromethyl)benzoic acid” is C8H6F3NO2 . The SMILES string representation is Nc1c(cccc1C(F)(F)F)C(O)=O .


Physical And Chemical Properties Analysis

The physical state of “2-Amino-3-(trifluoromethyl)benzoic acid” is solid . Its melting point ranges from 157 to 160 °C .

Safety and Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of “2-Amino-3-(trifluoromethyl)benzoic acid” and its derivatives are promising. More agrochemicals and pharmaceuticals containing TFMP are expected to be introduced to the market in the near future .

properties

IUPAC Name

[6-amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N2O2/c8-6(9,10)4-1-3(7(13)14)2-12-5(4)11/h1-2,13-14H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGKLSKSKLWBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695937
Record name [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189126-37-1
Record name [6-Amino-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-3-(trifluoromethyl)pyridin-2-amine (9.85 mmol, commercially available), Bis(pinacolato)diboron (11.82 mmol), potassium acetate (1.4 g) and (1,1-bis(diphenylphosphino)ferrocene)-dichloropalladium (II) complex with DCM (200 mg, commercially available) was dissolved in dioxane (75 mL) under argon atmosphere. The reaction mixture was refluxed for 8 h. The reaction mixture was cooled, diluted with ethyl acetate (75 mL) and filtered. The filtrate was concentrated. The crude product was purified over silica gel using 0-10% ethyl acetate in petroleum ether to obtain the titled boronic acid derivative.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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